molecular formula C18H18N2O2S B5880328 2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No. B5880328
M. Wt: 326.4 g/mol
InChI Key: ISMHTHVVVHUEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone, commonly known as IMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has gained significant interest in scientific research due to its potential pharmacological properties.

Mechanism of Action

IMQ's mechanism of action is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. IMQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
IMQ has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. IMQ has also been shown to inhibit the growth and proliferation of cancer cells. In addition, IMQ has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

IMQ has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. IMQ is also soluble in common laboratory solvents, making it easy to work with. However, IMQ has limitations in terms of its solubility in water, which can make it difficult to administer in vivo.

Future Directions

IMQ has shown significant potential in scientific research, and there are several future directions for its study. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. IMQ has also shown promise in treating viral infections, including HIV and hepatitis C. Another area of interest is the development of IMQ derivatives with improved pharmacological properties. Future studies may also focus on the development of new synthesis methods for IMQ and its derivatives.
Conclusion:
In conclusion, IMQ is a synthetic compound that has shown significant potential in scientific research. Its potential pharmacological properties have made it a subject of interest in several areas of study. The synthesis method for IMQ is relatively simple, and the compound can be synthesized in large quantities. IMQ has several advantages for lab experiments, but its solubility in water can be a limitation. Future studies may focus on the development of new synthesis methods and the development of IMQ derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of IMQ involves the reaction of 4-methoxyphenyl anthranilic acid with isopropylthiol in the presence of phosphorus oxychloride. The reaction yields a crude product, which is purified through recrystallization to obtain pure IMQ. The synthesis method is relatively simple, and the compound can be synthesized in large quantities.

Scientific Research Applications

IMQ has shown potential pharmacological properties, making it a subject of interest in scientific research. It has been studied for its anticancer, anti-inflammatory, and antiviral activity. IMQ has also been evaluated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(2)23-18-19-16-7-5-4-6-15(16)17(21)20(18)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMHTHVVVHUEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)quinazolin-4(3H)-one

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